2-[(1S,2S)-2-tert-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-[(1S,2S)-2-tert-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S,2S)-2-tert-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cyclopropylboronic acid with pinacol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:
Cyclopropylboronic acid+Pinacol→Trans 1-t-Butyl-cyclopropyl-2-boronic acid pinacol ester
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-[(1S,2S)-2-tert-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: Converts the boronic ester to the corresponding alcohol.
Reduction: Reduces the boronic ester to the corresponding alkane.
Substitution: Involves the replacement of the boronic ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Corresponding alcohol.
Reduction: Corresponding alkane.
Substitution: Various substituted cyclopropyl derivatives.
Scientific Research Applications
2-[(1S,2S)-2-tert-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in various scientific research applications:
Chemistry: As a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: In the synthesis of biologically active molecules.
Medicine: In the development of pharmaceutical compounds.
Industry: In the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[(1S,2S)-2-tert-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of a boronate complex, which undergoes transmetalation with a palladium catalyst. This process facilitates the formation of carbon-carbon bonds in Suzuki-Miyaura coupling reactions. The molecular targets and pathways involved include the palladium catalyst and the organic substrates.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropylboronic acid pinacol ester
- Vinylboronic acid pinacol ester
- Allylboronic acid pinacol ester
Uniqueness
2-[(1S,2S)-2-tert-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity, which make it an excellent reagent for Suzuki-Miyaura coupling reactions. Its t-butyl group provides steric hindrance, enhancing its selectivity and reducing side reactions compared to other boronic esters.
Properties
IUPAC Name |
2-[(1S,2S)-2-tert-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25BO2/c1-11(2,3)9-8-10(9)14-15-12(4,5)13(6,7)16-14/h9-10H,8H2,1-7H3/t9-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWPROZYBMQDDK-UWVGGRQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@H]2C[C@@H]2C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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